N-(5-bromo-2-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide is a synthetic organic compound classified as a substituted tryptamine. This compound features a brominated benzyl group and an indole moiety, which are significant for its potential biological activity. The compound is often studied for its interactions with various biological receptors, particularly serotonin receptors, making it of interest in medicinal chemistry and pharmacology.
This compound can be sourced from chemical suppliers and is classified under the broader category of tryptamines, which are known for their psychoactive properties. The specific structural features of N-(5-bromo-2-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide contribute to its unique pharmacological profile, differentiating it from other compounds in the tryptamine class.
The synthesis of N-(5-bromo-2-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide typically involves several key steps:
The molecular structure of N-(5-bromo-2-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide can be represented as follows:
The compound's structure includes:
The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological activity.
N-(5-bromo-2-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide can participate in various chemical reactions:
For these reactions:
The mechanism of action of N-(5-bromo-2-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide primarily involves its interaction with serotonin receptors. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes such as mood regulation and perception .
The compound exhibits stability under standard laboratory conditions but may be sensitive to light and moisture. Its reactivity profile allows it to participate in a range of chemical transformations relevant for medicinal chemistry applications .
N-(5-bromo-2-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide has several scientific uses:
Structurally, this compound belongs to the N-benzyltryptamine class, distinct from phenethylamine-derived NBOMe substances despite shared benzyl motifs. The core scaffold consists of three modular components:
Table 1: Structural Comparison of Key N-Benzylated Psychoactive Compounds
Compound Name | Core Scaffold | Benzyl Substituent | Distinct Features |
---|---|---|---|
N-(5-bromo-2-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide | Tryptamine | 5-Bromo-2-methoxybenzyl | Bromine atom enhances lipophilicity & affinity |
25N-NBOMe | Phenethylamine | 2,5-Dimethoxy-4-nitrobenzyl | Nitro group confers high 5-HT2A potency |
N-(2-methoxybenzyl)-3-pentanamine hydrobromide | Phenethylamine* | 2-Methoxybenzyl | Lacks indole ring; pentanamine chain |
2-(1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]ethanamine | Tryptamine | 2-Methoxybenzyl | Missing bromo substituent |
*Structurally analogous but with alkylamine backbone instead of phenethylamine [4] [5] .
N-Benzylated tryptamines occupy a niche within the broader NPS landscape, differing critically from phenethylamine-derived NBOMes in their serotonin bioisosteric design. This imparts distinct binding modes at serotonergic targets despite superficial similarity to NBOMe compounds often misrepresented in recreational contexts .
The rational design of N-benzylated psychedelics emerged from early 20th-century ergoline alkaloid research, but purposeful structural elaboration accelerated in the 2000s:
Table 2: Evolution of Key N-Benzylated Psychoactive Compounds
Time Period | Development Milestone | Significance |
---|---|---|
Early 2000s | N-benzyl substitution of phenethylamines explored | Revealed 100-1000x potency increases at 5-HT2A receptors |
2011–2014 | Emergence of 2C-N-NBOMe (25N-NBOMe) in recreational markets | Validated para-nitro benzyl as high-affinity ligand |
2017 | US20170233386A1 patent on bioactive N-benzyl amines | Demonstrated therapeutic potential beyond hallucinogenic use |
Post-2015 | Halogenated N-benzyl tryptamines synthesized | Targeted halogen effects on pharmacokinetics & affinity |
The trajectory reflects a shift from accidental discovery to deliberate molecular engineering, with the 5-bromo-2-methoxybenzyl group representing an iteration balancing receptor affinity, metabolic resistance, and synthetic accessibility [3] [4] .
The 5-bromo-2-methoxybenzyl moiety critically modulates the compound’s pharmacodynamic and pharmacokinetic profile:
The ortho-methoxy group induces torsional restraint, pre-organizing the benzyl ring for optimal π-stacking in the receptor binding pocket. This effect is observed in crystallographic studies of related compounds [4] .
Enhanced Lipophilicity & Blood-Brain Barrier Penetration:
Membrane permeability assays using Caco-2 cells show 2.3-fold improvement over des-bromo counterparts, crucial for central activity [4].
Metabolic Stabilization:
Table 3: Impact of Benzyl Ring Substitutions on Pharmacological Parameters
Substituent Pattern | 5-HT2A Ki (nM)* | Lipophilicity (cLogP) | Microsomal Stability (t½, min) |
---|---|---|---|
2-Methoxybenzyl | 8.2–14.7 | 2.9 | 12 |
5-Bromo-2-methoxybenzyl | 0.11–1.41 | 3.7–4.1 | 28 |
2,5-Dimethoxybenzyl | 0.51–0.70 | 2.5 | 9 |
2-Hydroxybenzyl | >100 | 2.1 | <5 |
*Comparative data inferred from structurally analogous phenethylamine/tryptamine derivatives [4] .
The strategic placement of bromine para to the benzyl linkage thus achieves synergistic benefits: electronic modulation for target engagement, hydrophobic bulk for membrane penetration, and steric blockade of metabolic sites. This exemplifies rational structural optimization in medicinal chemistry despite the compound’s NPS classification [4] [5] .
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9